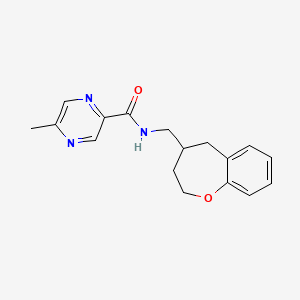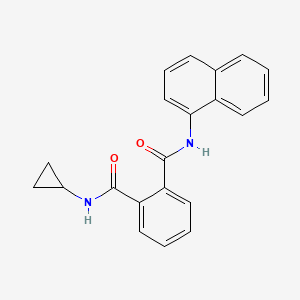![molecular formula C26H22FN3O2 B5502734 N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to the targeted molecule often involves nucleophilic vinylic substitution reactions, exploiting the reactivity of fluorine-containing precursors for heterocyclic synthesis. For instance, N-benzoyl β,β-difluoroenamides have been utilized as precursors in the generation of fluorinated heterocycles, indicating the potential pathways for synthesizing complex molecules like the one (Meiresonne et al., 2015).
Molecular Structure Analysis
The crystal structure analysis of related benzamide compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveals intricate intramolecular hydrogen bonding and the impact of substituents on molecular geometry. Such studies are crucial for understanding the molecular structure and potential reactivity of complex molecules (Saeed et al., 2010).
Chemical Reactions and Properties
Fluorinated compounds are known for their unique chemical reactivity, which is beneficial for creating novel pharmacologically active molecules. The presence of fluorine atoms significantly affects the molecule's reactivity patterns, as seen in the synthesis of fluorinated benzoxazines and benzoxazepin-ones, indicating a pathway that could be relevant for synthesizing the compound of interest (Meiresonne et al., 2015).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystallinity, can be inferred from related compounds. The detailed physicochemical characterization of similar benzamide derivatives provides insights into their stability, solubility, and crystalline nature, which are essential for understanding the compound's behavior in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under different conditions, and susceptibility to hydrolysis or oxidation, are pivotal. Studies on similar compounds, such as the synthesis and reactivity of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, shed light on potential chemical properties and reactions the compound may undergo (Sabbaghan & Hossaini, 2012).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
N-Benzoyl β,β-difluoroenamides, structurally related to N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide, have been explored as precursors in heterocyclic synthesis. Their unique electrophilic reactivity due to the presence of fluorine atoms enables the synthesis of heterocyclic compounds like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones through nucleophilic vinylic substitution (S(N)V) reactions (Meiresonne et al., 2015).
Development of Antibacterial Agents
Pyridonecarboxylic acids, which share a similar structural motif with N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide, have been synthesized and evaluated for their antibacterial activity. These compounds, with modifications at certain positions, have shown more significant antibacterial properties than some existing drugs, indicating their potential as effective antibacterial agents (Egawa et al., 1984).
Neuroimaging in Alzheimer’s Disease
Compounds structurally related to N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide have been utilized in neuroimaging studies, particularly in Alzheimer's disease research. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally similar to the compound , has been used in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).
Electrochemical Research
Research has been conducted on compounds with structural similarities to N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide in the field of electrochemistry. For instance, studies involving the electrolytic reduction of 1-fluoro-2-(4-biphenylyl)vinyl phenyl sulphoxide, a compound with a related structure, have provided insights into the mechanisms of desulphinylation and defluorination in nonaqueous media (Kunugi et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(Z)-1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c27-21-12-10-18(11-13-21)16-24(30-25(31)19-6-2-1-3-7-19)26(32)28-15-14-20-17-29-23-9-5-4-8-22(20)23/h1-13,16-17,29H,14-15H2,(H,28,32)(H,30,31)/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJOUDNVYMXRKS-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)F)/C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)
![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)
